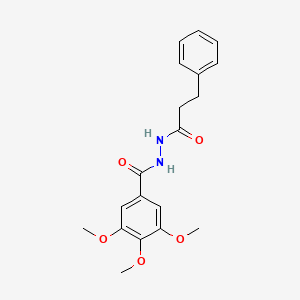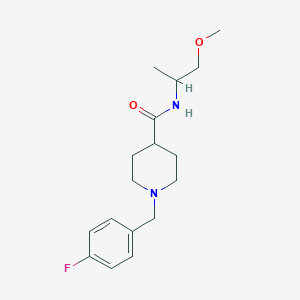
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both hydroxymethyl and thione groups in its structure makes it a versatile molecule for chemical modifications and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbon disulfide and formaldehyde. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of 3-(carboxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione.
Reduction: Formation of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thiol or 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-sulfide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which may be relevant in its biological activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a platform chemical.
1,3,4-oxadiazole derivatives: A class of compounds with similar core structures but different substituents, used in various applications including pharmaceuticals and agrochemicals.
Uniqueness
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
1711-75-7 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H8N2O2S/c12-6-11-9(14)13-8(10-11)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Clé InChI |
UZZZYTIAHNBXBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=S)O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide](/img/structure/B12460192.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12460199.png)

![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460211.png)

![({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12460230.png)
![4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12460231.png)
![5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one](/img/structure/B12460237.png)
![N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12460242.png)
![2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B12460243.png)
![6-[(2-fluorobenzyl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12460245.png)

